N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
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Description
“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds have been synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar structures .Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, related to the compound of interest, demonstrated potent inhibition of PI3Kα and mTOR in vitro and in vivo. Investigations into alternatives for the benzothiazole ring aimed at improving metabolic stability led to the identification of imidazopyridazine as a viable candidate, maintaining similar potency and efficacy while showing reduced metabolic deacetylation (Stec et al., 2011).
Antimicrobial Activity and Quantum Calculations
Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which share a functional group with the compound , highlighted the synthesis of various heterocycles with significant antimicrobial activity. Quantum calculations were performed to correlate experimental findings with theoretical predictions, confirming the anticipated reactivity and properties of the new compounds (Fahim & Ismael, 2019).
Alternative Products in One-Pot Reactions
The synthesis process involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, closely related to the target molecule, resulted in alternative products like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. These findings demonstrate the chemical versatility and potential for generating diverse biologically active molecules through one-pot reactions (Krauze et al., 2007).
Theoretical Investigation for Antimalarial and COVID-19 Drug Applications
A study on N-(phenylsulfonyl)acetamide derivatives, similar to the compound of interest, explored their antimalarial activity and potential as COVID-19 drugs. Theoretical calculations and molecular docking studies were conducted to evaluate their activity, highlighting their promise as therapeutic agents (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibitory Action
Research into sulfonamide inhibitors, including compounds structurally related to the target molecule, demonstrated significant inhibition of human carbonic anhydrase isoforms. These findings suggest potential applications in treating diseases like cancer, obesity, and epilepsy (Carta et al., 2017).
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-12-21-22(13-17(16)2)31-24(26-21)27(15-19-6-4-5-11-25-19)23(28)14-18-7-9-20(10-8-18)32(3,29)30/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYDTXCJHPXYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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